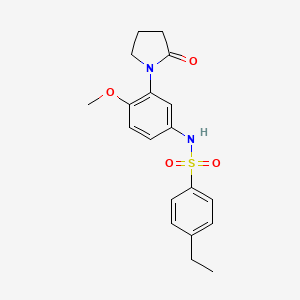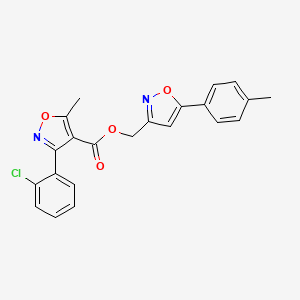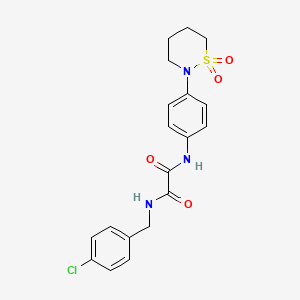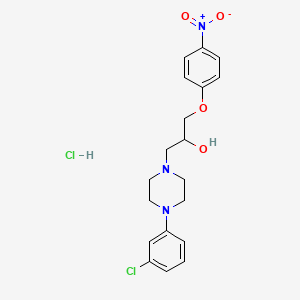![molecular formula C30H16N2O4S B2370227 (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate CAS No. 476364-81-5](/img/structure/B2370227.png)
(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a benzo[d]thiazol-2-yl ring, a cyanovinyl group, a phenyl ring, a 3-oxo-3H-benzo[f]chromene-2-carboxylate group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the cyanovinyl group might undergo addition reactions, while the carboxylate group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of polar functional groups, while its melting point would depend on the overall structure and molecular weight .科学的研究の応用
Antibacterial Activity
Coumarin derivatives, including those structurally related to (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate, have shown moderate to high antibacterial activity against a variety of bacterial strains such as Staphylococcus aureus, Escherichia coli, and Enterobacter cloaco. These compounds display diverse inhibitory effects, depending on their concentration and the type of bacteria, with some being resistant at lower concentrations (Govori et al., 2013).
Biological Evaluation for Antimicrobial Properties
Further exploration into coumarin and thiazolidin-4-one derivatives has shown a promising avenue for antimicrobial application. These compounds were synthesized through various chemical reactions and tested for their efficacy against multiple bacteria and fungal organisms, indicating a potential for therapeutic use in treating infections (Ramaganesh et al., 2010).
Novel Synthesis Methods
Innovative synthesis methods have been developed for compounds with structural similarities, providing new pathways for creating derivatives with potential biological activities. These methods have enabled the production of compounds with precise structural configurations, which are crucial for their biological functions and potential applications in medicinal chemistry (Kavitha et al., 2018).
Antitumor Activity
Some coumarin and benzothiazole derivatives have been evaluated for their antitumor activities against various cancer cell lines. These studies have led to the identification of compounds with significant anticancer properties, providing a basis for further research into their use as potential antitumor agents (El-Helw et al., 2019).
Chemosensor Applications
Coumarin benzothiazole derivatives have been developed as chemosensors for the detection of cyanide anions. These compounds exhibit significant changes in their photophysical properties upon interaction with cyanide, making them useful tools for environmental monitoring and analytical chemistry applications (Wang et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] 3-oxobenzo[f]chromene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16N2O4S/c31-17-20(28-32-25-7-3-4-8-27(25)37-28)15-18-9-12-21(13-10-18)35-29(33)24-16-23-22-6-2-1-5-19(22)11-14-26(23)36-30(24)34/h1-16H/b20-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTOVDCDQNCQSH-HMMYKYKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)OC4=CC=C(C=C4)C=C(C#N)C5=NC6=CC=CC=C6S5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)OC4=CC=C(C=C4)/C=C(\C#N)/C5=NC6=CC=CC=C6S5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-{2-[5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}amine](/img/structure/B2370144.png)





![N-[3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2370157.png)
![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2370158.png)
![[2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2370161.png)
![4-[2-(4-Tert-butyl-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2370162.png)
![(E)-4-(azepan-1-ylsulfonyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2370163.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate](/img/structure/B2370164.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2370166.png)